Journal Name:FlatChem
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Transition metal-substituted Keggin-type polyoxometalates as catalysts for adipic acid production
FlatChem ( IF 0 ) Pub Date: 2019-04-09 , DOI: 10.1007/s13203-019-0226-0
The adipic acid (AA) production was carried out in two stages: oxidation of cyclohexanone (-one) by Keggin-type polyoxometalate (POM), followed by oxidation of this latter by hydrogen peroxide. The process lasts 20 h and the temperature is maintained at 90 °C. AA is then recovered by cold crystallization (4 °C). The POMs have as formula HMPMo12O40 (M:Co, Ni, Mn, Cu or Zn). The materials were characterized by FT-IR and UV–Vis spectroscopies and by thermogravimetric analysis. The purity of adipic acid was confirmed by FT-IR and 13C and 1H NMR analysis. The effects of POM composition, catalyst/-one molar ratio and the cyclohexanol addition to -one on adipic acid yield were examined. The whole catalysts were found to be effective toward cyclohexanone oxidation and the highest yield (53%) was obtained with HZnPMo12O40 system for a catalyst/-one molar ratio of 1.89 × 10−3. The alcohol addition to -one has a negative effect on adipic acid formation.
Detail
Evaluation of triethanolamine-cashew nutshell liquid derivatives as crude oil emulsion breakers
FlatChem ( IF 0 ) Pub Date: 2021-04-07 , DOI: 10.1007/s13203-021-00273-z
Three bio-based crude oil emulsion breakers have been prepared from agricultural waste by chemical treatment of cashew nutshell liquid (CNSL) extract with triethanolamine via a one-pot reaction at 120 ℃. The triethanolamine-ester derivatives were characterized by Fourier Transform–InfraRed spectroscopy. Their effectiveness as crude oil emulsion breakers were investigated experimentally using the bottle test method. The effect of solvent type, water content, and concentration of the emulsion breaker, was used to study the demulsification process and determine their demulsification efficiency at a temperature of 60 ℃ for a contact time of 180 min. A commercial demulsifier, PhaseTreat 4633 (PT-4633) was used as a benchmark. Performance evaluation of the prepared emulsion breakers revealed their effectiveness in descending order as: triethanolamine dianacardate (TED) > triethanolamine trianacardate (TET) > triethanolamine anacardate (TEA). The data reveals that their emulsion breaking efficiency increases with increasing emulsion water content, and concentration. PT-4633 exhibited better demulsification efficiency than the triethanolamine-esters in xylene across the concentration and water content studied. Improved water separation was however observed for the triethanolamine-esters in butanol, as triethanolamine trianacardate (TET) performed better than PT-4633 at 10 ppm to 20 ppm at 30% water content with a water separation of 83.33% and 80% respectively. The evaluated triethanolamine ester derivatives exhibited better emulsion breaking potentials in butanol than xylene at shorter times, which may be due to the synergistic effect of butanol. Therefore, butanol could be used as a sustainable solvent substitute for xylene in demulsifier formulations.
Detail
Synthesis and use of carvedilol metal complexes as carbon dioxide storage media
FlatChem ( IF 0 ) Pub Date: 2020-09-29 , DOI: 10.1007/s13203-020-00255-7
AbstractThe consequences of increased fossil fuel consumption on the environment presents a challenge. Carbon dioxide capture is a useful technique to reduce global warming. Therefore, three carvedilol metal (nickel, cobalt, and copper) complexes were synthesized as potential carbon dioxide storage media. The structural and textural properties of metal carvedilol complexes have been established using various techniques. The metal complexes have mesoporous structures in which pore size was approximately 3 nm. Particle size ranged from 51.0 to 393.9 nm with a relatively small surface area (6.126–9.073 m2/g). The carvedilol metal complexes have either type-III or IV nitrogen adsorption–desorption isotherm. The complexes showed reasonable capacity towards carbon dioxide uptake (up to 18.21 cm3/g) under the optimized condition (40 bar and 323 K).Graphical Abstract
Detail
Dehydroaromatization of methane over noble metal loaded Mo/H-ZSM-5 zeolite catalysts
FlatChem ( IF 0 ) Pub Date: 2021-05-03 , DOI: 10.1007/s13203-021-00274-y
Dehydroaromatization of methane (MDA) reaction was investigated over platinum modified Mo/H-ZSM-5 catalysts which were pre-carbided at 750 °C. The influence of platinum on the catalytic performance and product selectivity of Mo/H-ZSM-5 catalysts for the MDA reaction at 700 °C were studied. The presence of platinum led to a slight decrease in methane conversion from 7.5 to 4.2%. Aromatic selectivities above 90% were obtained with catalysts containing low platinum loadings (0.5 and 1.0 wt.%), with benzene being the most prominent product. A decrease in coke selectivity and coke deposits was noted with the platinum modified Mo/H-ZSM-5 zeolite catalysts. A comparative study was performed to compare platinum, palladium and ruthenium promoted Mo/H-ZSM-5 zeolite catalysts with un-promoted Mo/H-ZSM-5. The ruthenium promoted catalyst proved to be superior in catalytic performance, with a higher methane conversion obtained than that found for platinum promoted and palladium promoted Mo/H-ZSM-5 catalysts. Benzene selectivity of about 60% was obtained for ruthenium and palladium promoted Mo/H- ZSM-5 catalysts and the total aromatic selectivity was maintained at 90%. TGA results showed a total reduction of 50% by weight of carbon deposited on the promoted Mo/H-ZSM-5 catalyst.Graphic abstract
Detail
The alkylation of oil fractions rich in aromatic hydrocarbons with C 6 , C 8 and C 10 α - olefins in the presence of ionic liquids catalytic systems
FlatChem ( IF 0 ) Pub Date: 2020-11-16 , DOI: 10.1007/s13203-020-00258-4
The article is dedicated to the development of processes for (oligo)alkylation of petroleum fractions rich in aromatic hydrocarbons, with α-olefins (hexene-1, octene-1, decene-1) in the presence of ionic-liquid catalytic systems and the study of the properties of the products obtained. Alkylation reactions were carried out in the presence of chloroaluminate ionic liquids; for the first time a (nano)metal-polymer composite (NMPC) was used in the catalytic system as a modifier, and zinc chloride (ZnCl2) was used in the catalytic system as a component and the results were compared. It has been shown that these ionic liquid catalytic systems (ILCS) are suitable for (oligo)alkylation reactions and the use of these additives in their composition will lead to efficient alkylation. The products obtained were analyzed by IR-, NMR- spectroscopy, fluorescent indicator adsorption methods, and size exclusion chromatography. It was shown that these petroleum fractions rich in aromatic hydrocarbons can be used as alkylation components, and depending on the composition of the ILCS, it is possible to regulate the molecular, thermophysical and other characteristics of the products obtained based on them. The alkylated products obtained have been tested as plasticizing additives in polyolefin composites.
Detail
DRIFTS study of Fe promoter effect on Rh/Al 2 O 3 catalyst for C 2 oxygenates synthesis from syngas
FlatChem ( IF 0 ) Pub Date: 2019-11-11 , DOI: 10.1007/s13203-019-00238-3
DRIFTS experiments such as CO adsorption, CO-TPSR and CO+H2 were designated to study the effect of Fe promoter on the key steps of C2 oxygenates formation from syngas. The CO adsorption results demonstrated that Fe weakened CO adsorption and especially the bridging adsorption. It was found in CO-TPSR experiments that the catalyst with lower Fe loading is more easily dissociated while the ones with higher Fe loading own stronger hydrogenation activity. Moreover, it was observed by CO+H2 experiments that Fe plays a role in stabilizing the lineally adsorbed CO species and decreasing the CO desorption rate. The catalytic performance results indicated that when Fe content is 4wt. %, the selectivity of total C2 oxygenates is the highest, which was in accordance with the DRIFTS results.
Detail
Evaluating petrol engine oil deterioration through oxidation and nitration parameters by low-cost IR sensor
FlatChem ( IF 0 ) Pub Date: 2020-06-22 , DOI: 10.1007/s13203-020-00248-6
For the proper working of the internal combustion engine, engine oil plays a significant role. The performance of the engine is greatly affected by oil that has degenerated. In order to determine the optimal gap between oil changes, it is crucial to measure the deterioration in the engine oil. Multiple parameters like oxidation, nitration, viscosity and so on are brought into use. One of the methods used to quantify the deterioration in the engine oil is the Fourier Transform Infrared (FTIR) spectroscopy. The main parameters of the engine oil are distinguished by this method by utilizing Infrared (IR) absorption at different bandwidths. The two significant parameters in engine oil deterioration are oxidation and nitration. However, the limitation of the FTIR method is that it is more expensive and since it uses huge machinery, it requires a lot of area. Hence, the use of this method is not possible in the field area due to the need for space. It is this major limitation that is the motivation for proposing an inexpensive, yet handy system, using an IR sensor set up, in this paper. This system is used for measuring the transmittance of engine oil that has degenerated. For this paper, we collected random samples at various times from service stations that were specifically authorized. These samples were used in experiments based on the FTIR spectroscopy and UV spectrophotometer and the results were compared using the IR sensor setup. Investigation of the experimental results showed that monitoring oil transmittance using an IR sensor setup is possible, and a robust relationship between oxidation and nitration and the transmittance of the oil was observed. Moreover, a pattern of deterioration for a specific engine oil (SAE 5W30) which is utilized for passenger cars and light duty vehicles was also established.
Detail
Highly selective and stable Zn–Fe/ZSM-5 catalyst for aromatization of propane
FlatChem ( IF 0 ) Pub Date: 2020-05-18 , DOI: 10.1007/s13203-020-00245-9
Light alkane aromatization for aromatic compound production, used in petrochemical industries is an attractive area of research. The effect of second metal co-impregnation was investigated in stabilizing zinc on ZSM-5 in aromatization of propane. HZSM-5 was modified with zinc and iron metal by co wet-impregnation and characterized using XRF, XRD, BET, N2-adsorption, FTIR, FTIR-Pyridine, SEM, TEM, H2-TPR and XPS. The effect of different loadings of Iron on Zn/ZSM-5 was investigated on acidity, aromatic yield, product distribution and aromatization performance. Performance test was conducted in a fixed bed reactor at 540 °C, one atmosphere. GHSV of 1200 mL/g-h. Co-impregnation of Zn with Fe improved the catalytic activity and aromatic yield for 10 h time on stream as compared to parent HZSM-5 and Zn/ZSM-5 of very low aromatic yield and propane conversion. Impregnation of Zn as the dehydrogenating metal on HZSM-5 steadily increased aromatic yield from 5% on HZSM-5 to 25% and was steadily dropped to 20% after 10 h TOS. The co-impregnation of iron of 1–3 wt% loading as the second metal for zinc stability with 2 wt% Zn on ZSM-5 improved propane conversion and aromatic yield to 55% for the 10 h TOS. This further enhanced aromatic product distribution and minimized light gases.
Detail
Super acid-catalyzed polymerization of phenothiazine and modified isatin
FlatChem ( IF 0 ) Pub Date: 2019-06-11 , DOI: 10.1007/s13203-019-0229-x
Novel substituted series of aromatic copolymers was obtained by one-spot, metal-free super acid-catalyzed one-step polymerization of substituted isatin and phenothiazine. The polymerization reaction was performed at room temperature in the presence of Bronsted superacid (trifluoromethanesulfonic acid) and methylene chloride which condenses the compounds consists of carbonyl group (aldehydes and ketones) and aromatic rings to yield the polymers. Super acid catalyst has several advantages including the reaction proceeding at room temperature and great synthetic versatility. The obtained polymers have good solubility in common organic solvents. The polymers were purified by repeated precipitations with methanol. Polymers (P1–P3) were completely characterized by FT-IR, 1H NMR, TGA, and UV–visible, fluorescence and cyclic voltammetry techniques. Polymers (P1–P3) possessed excellent thermal stability up to 300 °C and have absorbance and emission maximum at 557 and 630 nm, respectively. The optical and electrochemical properties of these polymers revealed that it could be one of the capable materials for applications in optoelectronic device and in the area of proton exchange membrane fuel cell.
Detail
La-Faujasite zeolite activated with boron trifluoride: synthesis and application as solid acid catalyst for isobutane–isobutene alkylation
FlatChem ( IF 0 ) Pub Date: 2021-09-28 , DOI: 10.1007/s13203-021-00283-x
The sodium form of Faujasite Y (Na-FAU) zeolite has been synthesized by the hydrothermal method, and it has been exchanged with ammonium sulphate and later with lanthanum (III) chloride solutions to obtain the La-FAU catalyst. The three zeolites Na-FAU, NH4+-FAU and La-FAU have been characterized by microcrystalline X-ray diffraction, X-ray fluorescence, surface area, pore volume and Brönsted acid sites. The La-FAU catalyst has been successfully activated with boron trifluoride etherate, and it has been tested in the alkylation reaction of isobutane with isobutene up to 112 h of time on stream, since the raw La-FAU catalyst showed a rapid deactivation.
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not